Methyl 3,7,12-trioxocholan-24-oate
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Overview
Description
Methyl 3,7,12-trioxocholan-24-oate is a chemical compound with the molecular formula C25H36O5. It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body. This compound is characterized by the presence of three oxo groups at positions 3, 7, and 12 on the cholan-24-oate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,7,12-trioxocholan-24-oate typically involves the oxidation of cholic acid derivatives. One common method is the oxidation of methyl cholate using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7,12-trioxocholan-24-oate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding trihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Higher oxidized derivatives of this compound.
Reduction: Methyl 3,7,12-trihydroxycholan-24-oate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,7,12-trioxocholan-24-oate has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 3,7,12-trioxocholan-24-oate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in bile acid metabolism, such as cholesterol 7α-hydroxylase. This modulation can affect the synthesis and breakdown of bile acids, influencing lipid digestion and absorption. Additionally, it may interact with nuclear receptors like the farnesoid X receptor (FXR), regulating gene expression related to lipid metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,7,12-trihydroxycholan-24-oate: A reduced form with hydroxyl groups instead of oxo groups.
Cholic acid: The parent compound with hydroxyl groups at positions 3, 7, and 12.
Methyl cholan-3,7,12-trione-24-oate: Another oxidized derivative with a similar structure.
Uniqueness
Methyl 3,7,12-trioxocholan-24-oate is unique due to the presence of three oxo groups, which confer distinct chemical reactivity and biological activity compared to its hydroxylated counterparts. This makes it a valuable compound for studying oxidation-reduction reactions and for exploring its potential therapeutic applications.
Properties
CAS No. |
7727-82-4 |
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Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H36O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-19,23H,5-13H2,1-4H3 |
InChI Key |
ZNRVRJLOYAQJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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